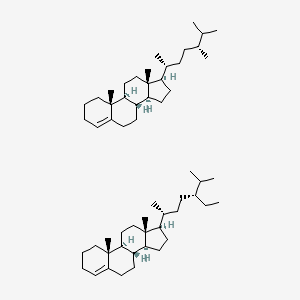
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Vue d'ensemble
Description
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene are two closely related compounds that have been the focus of scientific research in recent years. These compounds belong to the class of sterols and are known to have important biochemical and physiological effects in living organisms.
Mécanisme D'action
The mechanism of action of ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-ethylcholest-4-ene involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. These compounds have been shown to inhibit the activity of the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the levels of cholesterol in the cells, which in turn leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-ethylcholest-4-ene have been shown to have several important biochemical and physiological effects in living organisms. These compounds are known to have anti-inflammatory properties, which make them useful in the treatment of inflammatory diseases such as arthritis. They have also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-ethylcholest-4-ene in lab experiments is their high potency and specificity. These compounds have been shown to be highly effective in inhibiting the growth of cancer cells, making them useful tools for studying the mechanisms of cancer growth and proliferation. However, one limitation of using these compounds in lab experiments is their low solubility in water, which can make them difficult to work with.
Orientations Futures
There are several future directions for research on ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-ethylcholest-4-ene. One direction is to further investigate their potential use as anticancer agents, particularly in combination with other chemotherapeutic agents. Another direction is to study their effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to develop more efficient synthesis methods for these compounds, which could help make them more widely available for use in research and medicine.
Conclusion:
((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-ethylcholest-4-ene are two compounds that have shown great promise in scientific research. Their potential applications in medicine, particularly in the treatment of cancer, make them important subjects of study. Further research is needed to fully understand their mechanisms of action and potential applications in other fields.
Applications De Recherche Scientifique
((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-ethylcholest-4-ene have been the subject of extensive scientific research due to their potential applications in various fields. One of the main areas of research has been in the field of medicine, where these compounds have been studied for their potential use as anticancer agents. Studies have shown that these compounds can inhibit the growth of cancer cells and induce apoptosis, making them promising candidates for cancer therapy.
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h10,20-22,24-27H,7-9,11-19H2,1-6H3;9,19-21,23-26H,7-8,10-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSNEPVQVGZHX-SWKPMNRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703541 | |
| Record name | (24R)-Ergost-4-ene--stigmast-4-ene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71609-17-1 | |
| Record name | (24R)-Ergost-4-ene--stigmast-4-ene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)
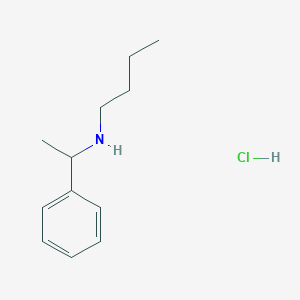
![2-Azabicyclo[2.1.0]pentane](/img/structure/B3280412.png)

![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(phenylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280433.png)
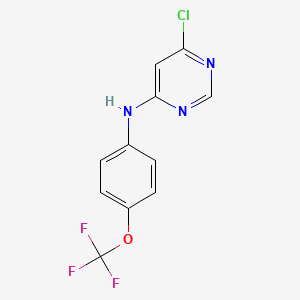
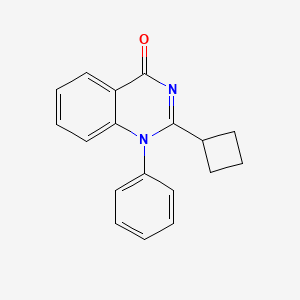
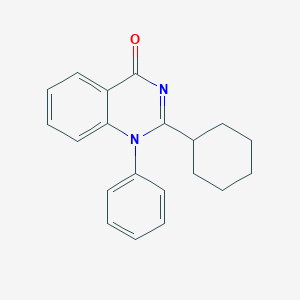

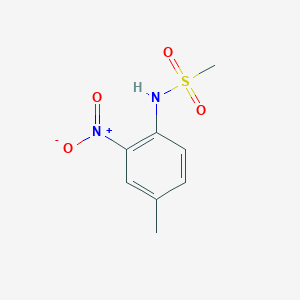
![Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-](/img/structure/B3280466.png)
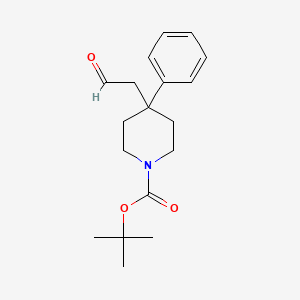
![2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3280488.png)